2-(Azidomethyl)thiophene
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Overview
Description
2-(Azidomethyl)thiophene is a chemical compound with the molecular formula C5H5N3S . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(Azidomethyl)thiophene includes a five-membered ring made up of one sulfur and four carbon atoms . The molecule has an average mass of 139.178 Da and a monoisotopic mass of 139.020416 Da .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2-(Azidomethyl)thiophene serves as a valuable building block in organic synthesis. Researchers have harnessed its reactivity to create novel compounds with potential biological activities. Specifically:
- Drug Design : Scientists utilize thiophene derivatives, including 2-(Azidomethyl)thiophene, as privileged structures for drug discovery. These compounds exhibit diverse pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) contain thiophene frameworks .
- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them essential in various sectors.
Organic Electronics and Optoelectronics
2-(Azidomethyl)thiophene contributes significantly to the advancement of organic semiconductors and optoelectronic devices:
- Organic Semiconductors : Researchers incorporate thiophene-based molecules into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These materials enhance device performance and enable flexible, lightweight electronics.
Fluorescent Probes and Imaging Agents
Future Directions
Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of pharmacological properties and diverse applications in medicinal chemistry and material science . Future research may focus on developing new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .
Mechanism of Action
Target of Action
The primary targets of 2-(Azidomethyl)thiophene are enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
2-(Azidomethyl)thiophene interacts with its targets, the COX and LOX enzymes, by binding to their active sites . This interaction inhibits the enzymes’ activity, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The action of 2-(Azidomethyl)thiophene affects the arachidonic acid pathway . By inhibiting COX and LOX enzymes, 2-(Azidomethyl)thiophene reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This results in the suppression of the inflammatory response .
Result of Action
The molecular and cellular effects of 2-(Azidomethyl)thiophene’s action include the reduction of inflammation at the cellular level . By inhibiting the production of pro-inflammatory mediators, 2-(Azidomethyl)thiophene can reduce inflammation and alleviate symptoms associated with inflammatory conditions .
properties
IUPAC Name |
2-(azidomethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXHPYIMRBUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)thiophene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.